molecular formula C15H10O3 B6165794 methyl 9-oxo-9H-fluorene-2-carboxylate CAS No. 3096-45-5

methyl 9-oxo-9H-fluorene-2-carboxylate

Cat. No.: B6165794
CAS No.: 3096-45-5
M. Wt: 238.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-oxo-9H-fluorene-2-carboxylate is a versatile chemical compound with the molecular formula C15H10O3. It is known for its unique structure, which includes a fluorene core with a carboxylate ester and a ketone group. This compound finds applications in various fields such as organic synthesis, material science, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-oxo-9H-fluorene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-oxo-9H-fluorene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 9-oxo-9H-fluorene-2-carboxylic acid.

    Reduction: 9-hydroxy-9H-fluorene-2-carboxylate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 9-oxo-9H-fluorene-2-carboxylate is widely used in scientific research due to its unique properties:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of methyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing cellular processes. For example, the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-oxo-9H-fluorene-4-carboxylic acid methyl ester
  • 9-ketofluorene-2-carboxylic acid methyl ester
  • Methyl 9-oxofluorene-2-carboxylate

Uniqueness

Methyl 9-oxo-9H-fluorene-2-carboxylate stands out due to its specific substitution pattern on the fluorene core, which imparts unique reactivity and properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

3096-45-5

Molecular Formula

C15H10O3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.